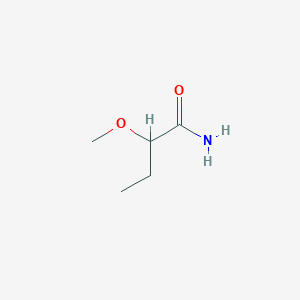
2-Methoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxybutanamide is an organic compound with the molecular formula C5H11NO2 It is a member of the amide family, characterized by the presence of a methoxy group attached to the butanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxybutanamide can be synthesized through the reaction of 2-methoxybutanoic acid with ammonia or an amine. The reaction typically involves the following steps:
Formation of 2-Methoxybutanoic Acid: This can be achieved through the esterification of 2-methoxybutanol with a suitable carboxylic acid derivative.
Amidation Reaction: The 2-methoxybutanoic acid is then reacted with ammonia or an amine under controlled conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxybutanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form 2-methoxybutanoic acid and ammonia.
Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products, such as 2-methoxybutanoic acid.
Reduction: Reducing agents can reduce this compound to form 2-methoxybutylamine.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 2-Methoxybutanoic acid and ammonia.
Oxidation: 2-Methoxybutanoic acid.
Reduction: 2-Methoxybutylamine.
Aplicaciones Científicas De Investigación
2-Methoxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor for other functionalized amides.
Mecanismo De Acción
The mechanism of action of 2-methoxybutanamide involves its interaction with specific molecular targets. The methoxy group and amide bond play crucial roles in its reactivity and interaction with enzymes or receptors. The compound can undergo hydrolysis, oxidation, and reduction reactions, which are essential for its biological and chemical activities .
Comparación Con Compuestos Similares
2-Methoxybutanoic Acid: Shares the methoxy group but differs in the functional group (carboxylic acid vs. amide).
2-Methoxybutylamine: Similar structure but with an amine group instead of an amide.
Butanamide: Lacks the methoxy group, making it less reactive in certain chemical reactions.
Uniqueness: 2-Methoxybutanamide’s uniqueness lies in its methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propiedades
IUPAC Name |
2-methoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRXZLZIJHKUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
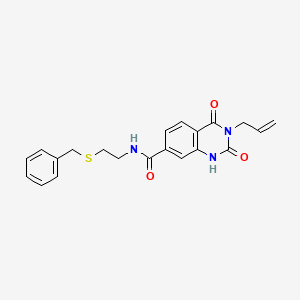
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2735297.png)
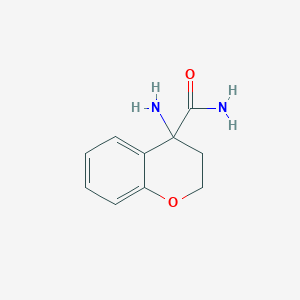
![4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine](/img/structure/B2735300.png)
![N-[(furan-2-yl)methyl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B2735301.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2735302.png)
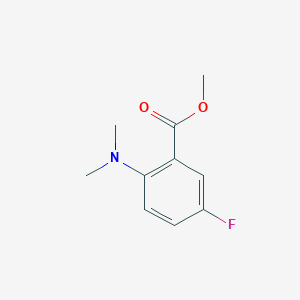
![5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2735306.png)
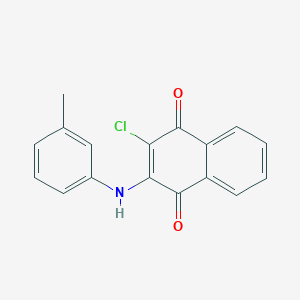
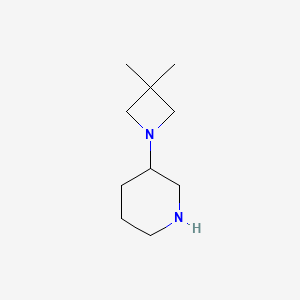
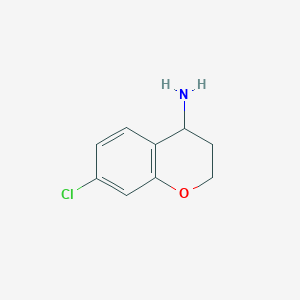
![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/new.no-structure.jpg)
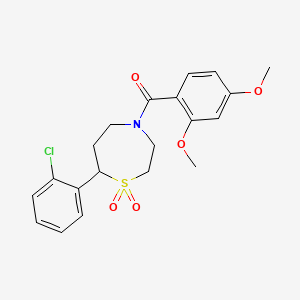
![2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B2735314.png)
